molecular formula C14H20N2O B12010145 alpha-((Dimethylamino)methyl)-1-ethylindole-3-methanol CAS No. 5135-83-1

alpha-((Dimethylamino)methyl)-1-ethylindole-3-methanol

Cat. No.: B12010145
CAS No.: 5135-83-1
M. Wt: 232.32 g/mol
InChI Key: STKHFYZBZLFYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-((Dimethylamino)methyl)-1-ethylindole-3-methanol is a complex organic compound with a unique structure that includes an indole ring, an ethyl group, and a dimethylamino methyl group

Properties

CAS No.

5135-83-1

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(dimethylamino)-1-(1-ethylindol-3-yl)ethanol

InChI

InChI=1S/C14H20N2O/c1-4-16-9-12(14(17)10-15(2)3)11-7-5-6-8-13(11)16/h5-9,14,17H,4,10H2,1-3H3

InChI Key

STKHFYZBZLFYSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(CN(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Dimethylamino)methyl)-1-ethylindole-3-methanol typically involves multi-step organic reactions. One common method involves the alkylation of indole derivatives with dimethylamino methyl halides under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Dimethylamino)methyl)-1-ethylindole-3-methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or thiols in the presence of a suitable base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Alpha-((Dimethylamino)methyl)-1-ethylindole-3-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of alpha-((Dimethylamino)methyl)-1-ethylindole-3-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar chemical properties.

    Cinnamaldehyde: Although structurally different, cinnamaldehyde undergoes similar types of chemical reactions, such as oxidation and reduction.

Uniqueness

Alpha-((Dimethylamino)methyl)-1-ethylindole-3-methanol is unique due to its indole ring structure combined with the dimethylamino methyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.